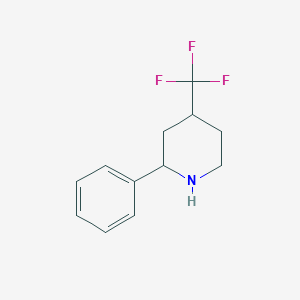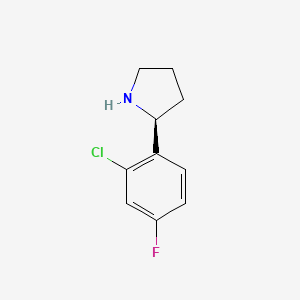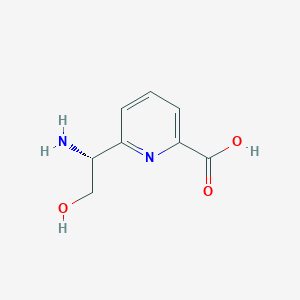
6-((1r)-1-Amino-2-hydroxyethyl)pyridine-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-((1r)-1-Amino-2-hydroxyethyl)pyridine-2-carboxylic acid is a compound with a pyridine ring substituted at the 2-position with a carboxylic acid group and at the 6-position with a side chain containing an amino and a hydroxy group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-((1r)-1-Amino-2-hydroxyethyl)pyridine-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the hydroxylation of pyridine-2-carboxylic acid using microbial processes. For example, Alcaligenes faecalis can induce regiospecific hydroxylation of pyridine-2-carboxylic acid to produce 6-oxo-1,6-dihydropyridine-2-carboxylic acid . This intermediate can then be further modified to introduce the amino and hydroxy groups.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale microbial fermentation processes, where specific strains of bacteria are used to hydroxylate pyridine-2-carboxylic acid. The resulting intermediate is then subjected to further chemical modifications to obtain the desired product.
化学反应分析
Types of Reactions
6-((1r)-1-Amino-2-hydroxyethyl)pyridine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The amino and hydroxy groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield ketones, while reduction of the carboxylic acid group can produce alcohols.
科学研究应用
6-((1r)-1-Amino-2-hydroxyethyl)pyridine-2-carboxylic acid has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, including heterocyclic compounds.
Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.
Medicine: It could be explored for its potential therapeutic properties, such as neuroprotective or immunomodulatory effects.
Industry: The compound can be used in the development of new materials or as a catalyst in various chemical reactions
作用机制
The mechanism of action of 6-((1r)-1-Amino-2-hydroxyethyl)pyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used .
相似化合物的比较
Similar Compounds
Picolinic acid (2-pyridinecarboxylic acid): Shares the pyridine-2-carboxylic acid structure but lacks the amino and hydroxyethyl side chain.
Nicotinic acid (3-pyridinecarboxylic acid): Similar structure but with the carboxylic acid group at the 3-position.
Isonicotinic acid (4-pyridinecarboxylic acid): Similar structure but with the carboxylic acid group at the 4-position.
Uniqueness
6-((1r)-1-Amino-2-hydroxyethyl)pyridine-2-carboxylic acid is unique due to the presence of both an amino and a hydroxy group on the side chain, which can impart distinct chemical and biological properties compared to other pyridinecarboxylic acids. This makes it a versatile compound for various applications in research and industry.
属性
分子式 |
C8H10N2O3 |
|---|---|
分子量 |
182.18 g/mol |
IUPAC 名称 |
6-[(1R)-1-amino-2-hydroxyethyl]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C8H10N2O3/c9-5(4-11)6-2-1-3-7(10-6)8(12)13/h1-3,5,11H,4,9H2,(H,12,13)/t5-/m0/s1 |
InChI 键 |
OKXGYBGLJBCOIL-YFKPBYRVSA-N |
手性 SMILES |
C1=CC(=NC(=C1)C(=O)O)[C@H](CO)N |
规范 SMILES |
C1=CC(=NC(=C1)C(=O)O)C(CO)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![7-Aminothieno[2,3-c]pyridine-3-carboxylicacid](/img/structure/B13036632.png)



![(1S,2R)-1-Amino-1-[2-fluoro-4-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13036647.png)
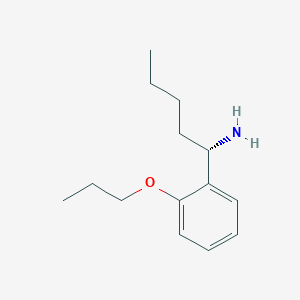


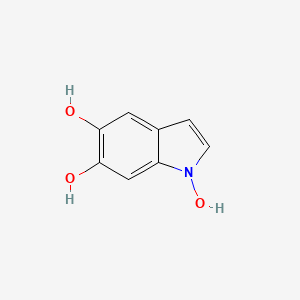
![5-Methyl-1-(phenylsulfonyl)-5,6-dihydrocyclopenta[B]pyrrol-4(1H)-one](/img/structure/B13036683.png)
